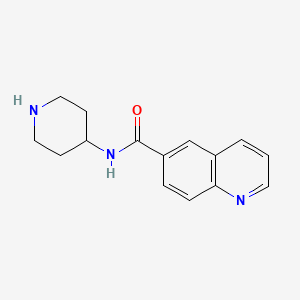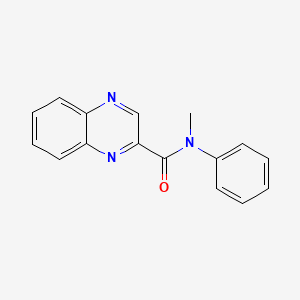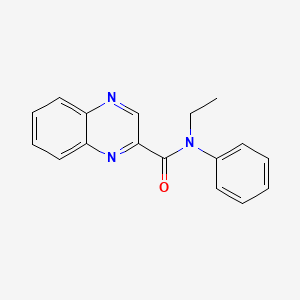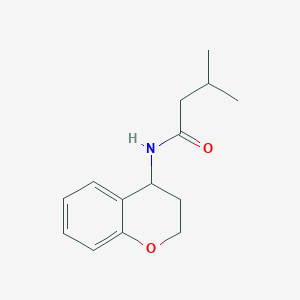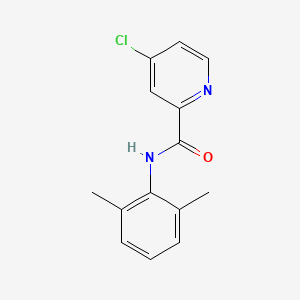![molecular formula C13H13ClN2O B7458193 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, also known as CPE, is a chemical compound that has been widely studied for its potential applications in scientific research. CPE is a pyrazolone derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
作用機序
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone's mechanism of action as a COX-2 inhibitor is thought to involve the binding of the compound to the active site of the enzyme. This results in the inhibition of prostaglandin synthesis, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its COX-2 inhibitory activity, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to exhibit a range of other biochemical and physiological effects. For example, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to have antioxidant properties, which can help to protect cells against oxidative stress. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has also been found to have antitumor activity, making it a potential candidate for use in cancer research.
実験室実験の利点と制限
One advantage of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone in lab experiments is its selective COX-2 inhibitory activity, which can help to reduce the risk of gastrointestinal side effects. Additionally, 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to be relatively stable and easy to synthesize, making it a convenient compound to work with. However, one limitation of using 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for research involving 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone. One area of interest is its potential use in the treatment of cancer, given its antitumor activity. Additionally, further research could explore the potential of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone as a treatment for inflammatory conditions such as arthritis. Finally, there is potential for the development of new COX-2 inhibitors based on the structure of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which could have improved selectivity and efficacy.
合成法
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylidene-malononitrile with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone, which can then be purified using standard techniques such as recrystallization.
科学的研究の応用
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been found to have a number of potential applications in scientific research. One area of interest is its potential use as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone has been shown to selectively inhibit COX-2 without affecting the activity of COX-1, which is involved in the production of protective prostaglandins in the stomach. This makes 1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects.
特性
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-13(10(2)17)8-16(15-9)7-11-4-3-5-12(14)6-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJDGYHIWKDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)

